Ethyl stearate

Catalog No.
S580317
CAS No.
111-61-5
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl stearate

CAS Number

111-61-5

Product Name

Ethyl stearate

IUPAC Name

ethyl octadecanoate

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3

InChI Key

MVLVMROFTAUDAG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC

Solubility

Soluble in ethanol and oils, insoluble in water

Synonyms

Octadecanoic Acid Ethyl Ester; Stearic Acid Ethyl Ester; Ethyl n-Octadecanoate; Ethyl Octadecanoate; Ethyl Stearate; KAK-ES; NSC 8919;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC

Substrate for Enzymatic Studies:

Ethyl stearate is a valuable substrate for studying the activity and specificity of various enzymes, particularly those involved in lipid metabolism, such as lipases and phospholipases. These enzymes hydrolyze the ester bond in ethyl stearate, releasing stearic acid and ethanol. By measuring the rate of hydrolysis or the products formed, researchers can gain insights into the enzyme's function and potential inhibitors [].

Source

Model Compound for Membrane Studies:

Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), ethyl stearate serves as a model compound in studying the structure and function of biological membranes. Its ability to insert into and interact with lipid bilayers makes it a valuable tool for investigating membrane fluidity, permeability, and the action of membrane-associated proteins [].

Source

Reference Standard in Chromatography:

Ethyl stearate is often employed as a reference standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its well-defined chemical structure and known retention time allow researchers to identify and quantify other components in a mixture based on their relative positions compared to the ethyl stearate peak.

Source

Ethyl stearate is a long-chain fatty acid ethyl ester, specifically the ethyl ester of stearic acid, with the chemical formula C20_{20}H40_{40}O2_2. It is classified as an octadecanoate ester and is recognized for its role as a plant metabolite. Ethyl stearate appears as a colorless, viscous liquid and is soluble in organic solvents but exhibits limited solubility in water . This compound is commonly used in various industrial applications due to its properties as a surfactant, emulsifier, and lubricant.

While the specific mechanism of action for all its applications is not fully understood, some aspects are worth mentioning:

  • In Lubrication: The long hydrophobic chain of ethyl stearate reduces friction between surfaces, enabling lubrication.
  • As a Solvent: The combination of hydrophobic and hydrophilic moieties in its structure allows ethyl stearate to dissolve non-polar substances [].
, primarily involving hydrolysis and hydrogenation:

  • Hydrolysis: Ethyl stearate can be hydrolyzed in the presence of water to yield stearic acid and ethanol. This reaction can be catalyzed by acids or bases.
  • Hydrogenation: Ethyl stearate can be hydrogenated to produce octadecan-1-ol (stearyl alcohol). This process typically requires a catalyst, such as ruthenium supported on tungsten zirconia, under high pressure and temperature conditions .
  • Deoxygenation: Ethyl stearate can also undergo deoxygenation reactions, where it is transformed into hydrocarbons by removing oxygen-containing groups, making it a model reactant for producing diesel fuel .

Ethyl stearate exhibits various biological activities. It has been identified as a plant metabolite and may possess antifungal properties. Some studies suggest that it could influence lipid metabolism in biological systems, although detailed mechanisms remain to be fully elucidated . Its safety profile indicates low toxicity, making it suitable for use in food and cosmetic applications.

Several methods are employed for synthesizing ethyl stearate:

  • Esterification: The primary method involves the esterification of stearic acid with ethanol, typically in the presence of an acid catalyst. This method allows for the efficient production of ethyl stearate from readily available starting materials.
  • Transesterification: Another approach involves transesterifying triglycerides (fats or oils) with ethanol to yield ethyl esters, including ethyl stearate. This method is often used in biodiesel production.

Ethyl stearate finds diverse applications across various industries:

  • Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent.
  • Food Industry: Serves as a flavoring agent and emulsifier in food products.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Industrial Uses: Utilized as a lubricant and surfactant in manufacturing processes.

Studies have explored the interactions of ethyl stearate with other compounds. For instance, its reactions with metals like zinc and manganese have been investigated under varying temperatures, revealing insights into surface reactions that could impact its stability and reactivity under different conditions . Additionally, interactions with catalysts during hydrogenation processes have highlighted the importance of metal-Lewis acid cooperation for enhancing reaction rates .

Ethyl stearate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl palmitateC16_{16}H32_{32}O2_2Shorter carbon chain; used primarily in cosmetics.
Ethyl oleateC18_{18}H34_{34}O2_2Contains a double bond; more fluid at room temperature.
Methyl stearateC19_{19}H38_{38}O2_2Methyl ester; used in biodiesel production.

Ethyl stearate's longer carbon chain contributes to its unique physical properties compared to these similar compounds, making it particularly useful in applications requiring higher viscosity and stability. Its role as both an emulsifier and lubricant further distinguishes it from shorter-chain esters that may not provide the same functional benefits.

Ethyl stearate (C₂₀H₄₀O₂), also known as ethyl octadecanoate, has been a subject of scientific inquiry since the mid-19th century. Its discovery parallels advancements in esterification chemistry, a process first systematically studied by Patrick and Duffy in 1853. Early applications focused on its role as a lipid derivative in food and cosmetics, but the 20th century saw expanded interest due to its utility in biodiesel production. Rudolf Diesel’s demonstration of vegetable oil-based engine operation in 1900 laid the groundwork for understanding fatty acid esters like ethyl stearate as renewable fuels.

The compound’s synthesis evolved from simple acid-catalyzed esterification to sophisticated enzymatic methods. For instance, lipase-mediated production now achieves conversions exceeding 90%, reflecting shifts toward sustainable chemistry. Early 21st-century research further diversified its applications, spanning pharmaceuticals, materials science, and environmental engineering.

Current Research Landscape and Significance

Contemporary studies emphasize ethyl stearate’s multifunctionality:

  • Energy Science: As a biodiesel component, it reduces greenhouse gas emissions by 16–20% compared to petroleum diesel.
  • Food Technology: Its waxy texture and stability make it a cocoa butter substitute, addressing trans-fat concerns in confectionery.
  • Pharmaceuticals: Demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 128 µg/mL) and Aspergillus niger (IC₅₀: 0.27 μM).

Global production exceeds 4.2 million metric tons annually, driven by biodiesel mandates in the EU and U.S..

Interdisciplinary Applications in Scientific Research

Ethyl stearate bridges disciplines:

  • Biochemistry: Modulates lipid membranes, altering permeability in E. coli studies.
  • Environmental Science: Degrades 95% within 28 days in aerobic soils, minimizing ecological persistence.
  • Nanotechnology: Serves as a stabilizing agent in silver nanoparticle synthesis (particle size: 15–20 nm).

Conventional Esterification Approaches

Conventional esterification approaches for ethyl stearate synthesis primarily rely on acid-catalyzed reactions between stearic acid and ethanol under controlled temperature and pressure conditions [1] [12]. The most established method involves direct esterification using mineral acids or heteropolyacids as catalysts, operating at temperatures ranging from 60 to 110 degrees Celsius [3] [25].

Phosphotungstic acid has emerged as one of the most effective heteropolyacid catalysts for ethyl stearate synthesis, demonstrating superior performance compared to other heteropolyacids [3]. Under optimized conditions using phosphotungstic acid at 110 degrees Celsius for 4 hours with 1 mole percent catalyst loading, conversions of 98 percent can be achieved with selectivity exceeding 95 percent [3]. Comparative studies have shown that phosphotungstic acid outperforms phosphomolybdic acid, silicotungstic acid, and silicomolybdic acid, which achieve conversions of 86, 87, and 90 percent respectively under identical reaction conditions [3].

Traditional mineral acid catalysts such as sulfuric acid and para-toluenesulfonic acid remain widely used in conventional synthesis pathways [25]. Sulfuric acid catalysis at 60 degrees Celsius for 6 hours with 0.75 mole percent catalyst loading yields ethyl stearate with 98.7 percent conversion [1]. Para-toluenesulfonic acid under similar conditions achieves 95 percent conversion with selectivity above 90 percent [25].

The conventional esterification mechanism involves protonation of the carbonyl oxygen of stearic acid, followed by nucleophilic attack by ethanol and subsequent elimination of water [25]. The reaction equilibrium can be shifted toward ester formation by removing water through molecular sieves or by using excess ethanol [3] [25].

CatalystTemperature (°C)Reaction Time (h)Catalyst Loading (mol%)Conversion (%)Selectivity (%)
Phosphotungstic Acid11041.0098.0>95
Phosphomolybdic Acid11041.0086.080-85
Silicotungstic Acid11041.0087.080-85
Silicomolybdic Acid11041.0090.085-90
Sulfuric Acid6060.7598.7>95
para-Toluenesulfonic Acid6060.7595.0>90

Green Synthesis Technologies

Green synthesis technologies for ethyl stearate production focus on environmentally sustainable approaches that minimize waste generation and energy consumption while maintaining high product yields [2] [8]. These methodologies emphasize the use of renewable catalysts, reduced solvent consumption, and mild reaction conditions to align with principles of green chemistry [9] [10].

Ultrasound-Assisted Enzymatic Synthesis

Ultrasound-assisted enzymatic synthesis represents a significant advancement in green technology for ethyl stearate production, combining the selectivity of biocatalysis with the enhancement effects of acoustic cavitation [8] [9] [10]. This methodology employs immobilized lipases, particularly Candida antarctica lipase B, to catalyze the esterification reaction under mild conditions while utilizing ultrasonic irradiation to accelerate mass transfer and improve reaction kinetics [9] [10].

Fermase Candida antarctica lipase B 10000 has demonstrated exceptional performance in ultrasound-assisted synthesis, achieving maximum conversion of 95.87 percent under optimized conditions [9] [10]. The optimal parameters include a molar ratio of stearic acid to ethanol of 1:2, enzyme loading of 2 percent by weight, temperature of 50 degrees Celsius, ultrasound power of 80 watts, frequency of 25 kilohertz, and duty cycle of 50 percent [9] [10]. The reaction time is significantly reduced to 3 hours compared to conventional enzymatic methods requiring 24 hours [9].

The mechanism of ultrasound enhancement involves acoustic cavitation, which creates microscopic bubbles that collapse violently, generating localized high temperatures and pressures [10]. This phenomenon improves mass transfer between the enzyme and substrate molecules, leading to increased reaction rates and higher conversions [9] [10]. The ultrasonic irradiation also facilitates better mixing in the reaction medium, which is particularly beneficial for heterogeneous enzyme-catalyzed reactions [10].

Comparative studies between ultrasound-assisted synthesis and conventional mechanical stirring demonstrate the superiority of the acoustic method [10]. While conventional stirring requires 7 hours to achieve 95 percent conversion, ultrasound-assisted synthesis accomplishes similar results in only 3 hours [9] [10]. The enhanced efficiency is attributed to improved enzyme-substrate interactions and accelerated diffusion processes facilitated by ultrasonic cavitation [10].

The reusability of immobilized enzymes in ultrasound-assisted synthesis has been extensively studied, with Fermase Candida antarctica lipase B maintaining satisfactory activity for multiple reaction cycles [9] [10]. The enzyme can be successfully reused for up to 5 consecutive cycles with minimal loss in catalytic activity, demonstrating the economic viability of this green synthesis approach [10].

ParameterFermase CALB 10000Novozym 435Conventional Stirring
Enzyme TypeCandida antarctica Lipase BCandida antarctica Lipase BCandida antarctica Lipase B
Enzyme Loading (w/w %)212
Temperature (°C)506050
Molar Ratio (Acid:Alcohol)1:21:51:2
Ultrasound Power (W)80N/AN/A
Frequency (kHz)25N/AN/A
Duty Cycle (%)50N/AN/A
Reaction Time (h)3247
Conversion (%)95.879295

Solvent-Free Production Methods

Solvent-free production methods for ethyl stearate synthesis eliminate the use of organic solvents, thereby reducing environmental impact and simplifying product purification processes [2] [5] [11]. These methodologies focus on direct reaction between stearic acid and ethanol using various catalytic systems under controlled conditions [11] [18].

Enzymatic esterification in solvent-free systems has shown remarkable success, with Novozym 435 (immobilized Candida antarctica lipase B) achieving 92 percent conversion under optimized conditions [2] [5]. The optimal parameters include a molar ratio of stearic acid to ethanol of 1:5, temperature of 60 degrees Celsius, enzyme concentration of 1 percent by weight of acid, and reaction time of 24 hours [5]. The reaction benefits from fractional addition of ethanol in three portions during the initial hours to maintain optimal substrate concentrations [5].

Heteropolyacid-catalyzed solvent-free synthesis represents another effective approach, utilizing phosphotungstic acid as a recyclable catalyst [3]. This method operates at 110 degrees Celsius for 4 hours, achieving 98 percent conversion with excellent selectivity [3]. The catalyst can be recovered and reused for five consecutive cycles without significant loss in mass or activity, demonstrating the sustainability of this approach [3].

Microwave-assisted solvent-free synthesis has emerged as a highly energy-efficient method for ethyl stearate production [20]. This technology utilizes microwave irradiation to provide rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods [20]. Under optimal conditions using 78 watts microwave power, the reaction achieves 95 percent conversion in just 1.5 hours, compared to 7 hours required for conventional heating at 70 degrees Celsius [20].

The advantages of solvent-free methods include simplified product separation, reduced environmental impact, and lower production costs due to elimination of solvent recovery operations [11] [18]. These methods also align with green chemistry principles by minimizing waste generation and reducing the use of potentially hazardous organic solvents [18].

MethodTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Energy EfficiencyProduct Purity (%)
Enzymatic Esterification60124.092Moderate97
Heteropolyacid Catalysis11014.098High>95
Microwave-Assisted7811.595Very High97.4
Conventional Heating7017.095Low95

Industrial-Scale Production Methodologies

Industrial-scale production of ethyl stearate requires robust methodologies that can maintain high conversion rates, product quality, and economic viability at large production volumes [1] [12] [17]. The scale-up from laboratory to industrial production involves optimization of reactor design, heat and mass transfer, catalyst management, and product separation systems [17] [12].

Continuous flow processes represent the predominant industrial approach for ethyl stearate manufacture, operating at temperatures between 100 and 150 degrees Celsius under pressures of 1 to 3 bar [17]. These systems utilize heteropolyacid catalysts with molar ratios of stearic acid to ethanol of 1:6, achieving residence times of 2 to 4 hours [3] [17]. Conversion rates exceeding 95 percent with selectivity above 98 percent are routinely achieved in well-designed continuous systems [17].

The industrial production process typically involves multiple unit operations including raw material preparation, esterification reaction, catalyst separation, product purification, and by-product recovery [12] [17]. Stearic acid feedstock is obtained from oleic acid hydrogenation, yielding comparatively pure stearic acid free from palmitic acid contamination [12]. This high-purity feedstock is essential for producing ethyl stearate meeting industrial specifications [12].

Batch processes remain important for smaller-scale industrial operations or specialty product manufacturing [1] [3]. These systems operate at temperatures between 60 and 110 degrees Celsius using either enzymatic or acid catalysts with molar ratios of 1:5 [2] [3]. Reaction times range from 4 to 24 hours depending on the catalyst system employed, with conversions of 90 to 98 percent being typical [3] [5].

Microwave-assisted industrial systems have gained attention for their energy efficiency and reduced processing times [20]. These systems operate at 70 to 90 degrees Celsius with reaction times of 0.1 to 2 hours, achieving conversions above 95 percent with selectivity exceeding 97 percent [20]. The energy consumption is significantly lower at 3 to 5 megajoules per kilogram compared to conventional heating systems requiring 8 to 12 megajoules per kilogram [20].

Product purification in industrial systems typically involves distillation operations to remove unreacted starting materials and by-products [17]. Simple distillation or distillation columns with 5 to 15 stages operate under conditions of 220 to 245 degrees Celsius with vacuum levels of 1 to 3 millibar [17]. These conditions ensure high-purity ethyl stearate suitable for various industrial applications [17].

Process ParameterContinuous FlowBatch ProcessMicrowave-Assisted
Operating Temperature (°C)100-15060-11070-90
Operating Pressure (bar)1-311
Catalyst TypeHeteropolyacidEnzymatic/AcidAcid
Molar Ratio (Acid:Alcohol)1:61:51:8.5
Residence Time (h)2-44-240.1-2
Conversion (%)>9590-98>95
Selectivity (%)>98>95>97
Energy Consumption (MJ/kg)5-88-123-5
Production Capacity (kg/h)100-100010-10050-500

Recent Innovations in Synthesis Pathways

Recent innovations in ethyl stearate synthesis pathways focus on advanced reactor technologies, novel catalytic systems, and process intensification techniques that enhance efficiency while reducing environmental impact [18] [19] [21] [24]. These developments represent significant advances in both fundamental understanding and practical implementation of esterification processes [18] [24].

Flow-through enzymatic microreactors constitute a breakthrough technology for ethyl stearate synthesis, enabling continuous production at room temperature with complete conversion of starting materials [21]. These systems utilize porous silica monoliths fabricated within fused silica capillaries, with Candida antarctica lipase immobilized on the large surface area of the monolith [21]. The microreactor completely transforms starting oils into fatty acid ethyl esters without requiring any reagents other than alcohol, achieving conversions exceeding 99 percent [21].

Metal-organic framework derived catalyst supports represent another significant innovation, providing enhanced thermal stability and catalytic performance [27]. Platinum catalysts supported on cerium oxide derived from metal-organic frameworks demonstrate exceptional activity for stearic acid deoxygenation processes [27]. These systems operate at temperatures of 220 to 245 degrees Celsius, achieving conversions above 90 percent with high selectivity for desired products [27].

Ionic liquid catalysis has emerged as a tunable approach for ethyl stearate synthesis, offering adjustable physicochemical properties through structural modification [26] [29]. Imidazolium-based ionic liquids with organic anions can be synthesized through simple Bronsted acid-base neutralization reactions [26]. These catalysts operate at moderate temperatures of 60 to 80 degrees Celsius, achieving conversions of 85 to 95 percent while providing opportunities for catalyst recovery and reuse [26] [29].

Continuous microwave systems represent a major advancement in process intensification for ethyl stearate production [20]. These systems facilitate rapid and uniform heating, significantly reducing reaction times while maintaining high conversion rates [20]. The technology demonstrates particular effectiveness for biodiesel production applications, where ethyl stearate serves as a key component [20].

Heteropolyacid recyclability innovations focus on developing robust catalyst recovery and regeneration processes for large-scale production [3] [24]. Advanced separation techniques enable efficient catalyst recovery with minimal loss of catalytic activity over multiple reaction cycles [3]. These developments support the economic viability of heteropolyacid catalysis for industrial ethyl stearate production [24].

Advanced optimization techniques using Taguchi design of experiments have been applied to ethyl stearate synthesis, enabling systematic identification of critical process variables [24]. These statistical approaches facilitate rapid optimization of reaction conditions while minimizing experimental effort and maximizing process understanding [24].

InnovationTechnology TypeOperating Temperature (°C)Conversion (%)AdvantagesApplications
Flow-Through MicroreactorContinuous Flow25>99Room temperature operationLaboratory scale
MOF-Derived Catalyst SupportHeterogeneous Catalysis220-245>90High thermal stabilityIndustrial scale
Ionic Liquid CatalysisHomogeneous Catalysis60-8085-95Tunable propertiesSpecialty chemicals
Continuous Microwave SystemMicrowave Chemistry78>95Rapid heatingBiodiesel production
Heteropolyacid RecyclabilityGreen Catalysis11098Easy recoveryLarge-scale production

Physical Description

Solid
Colourless, odourless mass

XLogP3

8.9

Hydrogen Bond Acceptor Count

2

Exact Mass

312.302830514 g/mol

Monoisotopic Mass

312.302830514 g/mol

Boiling Point

213.00 to 215.00 °C. @ 15.00 mm Hg

Heavy Atom Count

22

Density

0.880-0.900

Appearance

Assay:>98%A solution in ethanol

Melting Point

33.4 °C

UNII

C64RTC734W

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 137 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 136 of 137 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.59e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

111-61-5

Wikipedia

Ethyl stearate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Octadecanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Treating murine Kala-azar with a Mayan plant induces immunochemical changes

C M Lezama-Dávila, A P Isaac-Márquez
PMID: 28984989   DOI: 10.1111/pim.12495

Abstract

Pentalinon andrieuxii Muell Arg is a Mexican-Central American plant anciently used by local people to treat cutaneous leishmaniasis. We evaluated a hexane extract of the root we called PAE for its chemical content and for its immunochemical and in vitro activity against Leishmania donovani and healing of experimental Kala-azar. Chemical analysis using gas chromatography coupled to mass spectrometry (GC-MS) identified hexadecanoic acid, hexadecanoic acid ethyl ester, 9, 12-octadecadienoic acid ethyl ester, octadecanoic acid ethyl ester, 9-octadecenoic acid ethyl ester and diethyl phthalate as the main compounds present in PAE. We also demonstrated PAE kills promastigotes and amastigotes in vitro and significantly reduces parasite loads in liver and spleen of infected Balb/c mice. PAE induces expression of NFkB/AP-1 transcription factors and production of IL-2 and IFN-γ by spleen cells of PAE treated but not in the untreated control mice. Furthermore, there were not IL-6, IL-10 nor TNF production in macrophages treated in vitro with PAE. We developed an affordable extract of P. andrieuxii effective to treat experimental Kala-azar in Balb/c mice.


Chemical composition of essential oils from four Vietnamese species of piper (piperaceae)

Le D Hieu, Tran D Thang, Tran M Hoi, Isiaka A Ogunwande
PMID: 24712088   DOI: 10.5650/jos.ess13175

Abstract

The chemical composition of essential oils from four Piper species, Piper retrofractum Vahl., P. boehmeriaefolium (Miq.) C. DC., P. sarmentosum Roxb., and P. maclurei Merr., were analysed by gas chromatography-flame ionization detector (GC-FID) and gas chromatography-mass spectrometry (GC-MS). Nineteen to sixty-four compounds representing 92.0%-98.4% of the total contents were identified in the oil samples. The major constituents identified in P. retrofractum leaf oil were benzyl benzoate (14.4%), myrcene (14.4%), bicycloelemene (9.9%), bicyclogermacrene (7.0%) and β-caryophyllene (5.3%). On the other hand, the main constituents of P. boehmeriaefolium were α-copaene (28.3%), α-pinene (7.4%) and 1, 8-cineole (5.7%). P. sarmentosum showed a very different chemical profile characterized mainly by aromatic compounds and devoid of monoterpene hydrocarbons. The major constituents were benzyl benzoate (49.1%), benzyl alcohol (17.9%), 2-hydroxy-benzoic acid phenylmethyl ester (10.0%) and 2-butenyl-benzene (7.9%). The leaf of P. maclurei was characterized by higher amount of (E)-cinnamic acid (37.4%) and (E)-nerolidol (19.4%). Moreover, (Z)-9-octadecanoic acid methyl ester (28.0%), (E)-cinnamyl acetate (17.2%), phytol (12.2%) and (E)-cinnamaldehyde (8.8%) were the major compounds identified in the stem oil.


Kinetic study of the prooxidant effect of alpha-tocopherol. Hydrogen abstraction from lipids by alpha-tocopheroxyl radical

Aya Ouchi, Masaharu Ishikura, Kensuke Konishi, Shin-Ichi Nagaoka, Kazuo Mukai
PMID: 19763654   DOI: 10.1007/s11745-009-3339-x

Abstract

A kinetic study of the prooxidant effect of alpha-tocopherol was performed. The rates of allylic hydrogen abstraction from various unsaturated fatty acid esters (ethyl stearate 1, ethyl oleate 2, ethyl linoleate 3, ethyl linolenate 4, and ethyl arachidonate 5) by alpha-tocopheroxyl radical in toluene were determined, using a double-mixing stopped-flow spectrophotometer. The second-order rate constants (k (p)) obtained are <1 x 10(-2) M(-1 )s(-1) for 1, 1.90 x 10(-2) M(-1 )s(-1) for 2, 8.33 x 10(-2 )M(-1 )s(-1) for 3, 1.92 x 10(-1) M(-1 )s(-1) for 4, and 2.43 x 10(-1 )M(-1 )s(-1) for 5 at 25.0 degrees C. Fatty acid esters 3, 4, and 5 contain two, four, and six -CH(2)- hydrogen atoms activated by two pi-electron systems (-C=C-CH(2)-C=C-). On the other hand, fatty acid ester 2 has four -CH(2)- hydrogen atoms activated by a single pi-electron system (-CH(2)-C=C-CH(2)-). Thus, the rate constants, k (abstr)/H, given on an available hydrogen basis are k (p)/4 = 4.75 x 10(-3 )M(-1 )s(-1) for 2, k (p)/2 = 4.16 x 10(-2) M(-1 )s(-1) for 3, k (p)/4 = 4.79 x 10(-2 )M(-1 )s(-1) for 4, and k (p)/6 = 4.05 x 10(-2 )M(-1 )s(-1) for 5. The k (abstr)/H values obtained for 3, 4, and 5 are similar to each other, and are by about one order of magnitude higher than that for 2. From these results, it is suggested that the prooxidant effect of alpha-tocopherol in edible oils, fats, and low-density lipoproteins may be induced by the above hydrogen abstraction reaction.


Dilatational yielding of solid Langmuir monolayers

S Aliaskarisohi, Th M Fischer, N Wilke
PMID: 21875105   DOI: 10.1021/jp207173j

Abstract

In a previous work, Muruganathan and Fischer observed laser-induced local collapse of a methyl stearate monolayer. These experiments opened the possibility of studying the collapse mechanism in a highly controlled manner, since the laser intensity can be easily varied and collapse happens in a definite place (the laser focus). In this paper we extended the work presented by Muruganathan et al., describing the local yielding as an alternative pathway toward monolayer collapse competing with the global collapse of the monolayer. We first corroborated that the laser-induced collapse is a thermocapillary effect and afterward determined the threshold laser power necessary for the local pathway to win over the global collapse. We show that the laser threshold is determined more by the gradients in temperature and pressure than by the global pressure and temperature. We propose that the flow of material into the focus of the laser is observed after the yield stress of the monolayer is overcome. The higher the yield stress, the higher the temperature gradient that is necessary for the monolayer to yield. The local pathway opens only when the derivative of surface pressure with temperature is negative such that stress gradients point toward the laser focus and a sink of material is generated. In such a case we are able to give estimates of the dilatational yield pressure of the solid monolayer.


Lipase - catalyzed Modification of Rice Bran Oil Solid Fat Fraction

Patchara Kosiyanant, Garima Pande, Wanna Tungjaroenchai, Casimir C Akoh
PMID: 30210074   DOI: 10.5650/jos.ess18078

Abstract

This study used a rice bran oil solid fat fraction (RBOSF) to produce cocoa butter alternatives via interesterification reaction catalyzed by immobilized lipase (Lipozyme® RM IM) in hexane. Effects of reaction time (6, 12, and 18 h), temperature (55, 60, and 65°C), mole ratios of 3 substrates [RBOSF:palm olein:C18:0 donors (1:1:2, 1:2:3, and 1:2:6)] were determined. The substrate system was dissolved in 3 mL of hexane and 10% of lipase was added. Two sources of C18:0 donors, stearic acid (SAd) and ethyl stearate (ESd) were used. Pancreatic lipase - catalyzed sn-2 positional analysis was also performed on both substrates and structured lipids (interesterification products). Structured lipids (SL) were analyzed by gas - liquid chromatography (G40.35LC) for fatty acid composition. Major fatty acids of RBOSF were C18:1, oleic acid (OA, 41.15±0.01%), C18:2, linoleic acid (LA, 30.05±0.01%) and C16:0, palmitic acid (PA, 22.64±0.01%), respectively. A commercial raw cocoa butter (CB) contained C18:0, stearic acid (SA, 33.13±0.04%), OA (32.52±0.03%), and PA (28.90±0.01%), respectively. Fatty acids at sn-2 position of RBOSF were OA (46.52±0.63%) and LA (42.98±1.1%), while major fatty acid at sn-2 position of CB was OA (85.24±1.22%). The RBOSF had low SA (2.40±0.01%) compared to CB (33.13±0.04%). The content of OA (46.52±0.63%) at sn-2 position in RBOSF was half of that found in CB (85.24±1.22%). Optimal reaction was 1:2:6 mole ratio of the substrate (RBOSF:PO:SAd), at 65°C for 12 h. Fatty acid compositions of the SL were 31.72±0.99% SA, 30.91±0.53% LA, 23.18±0.32% OA, and 13.26±0.34% PA, respectively. Fatty acids at sn-2 position of the SL were 53.72±4.21% OA, 25.11±3.69% LA, 14.18±1.58% PA, and 6.99±0.02% SA, respectively. DSC curves showed the melting point of CB at 20.94°C, while those of the SL were 14.15 and 40.35°C, respectively. The melting completion temperature (T
) of CB was 25.5°C while that of SL was 43.9°C, respectively.


A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results

Maria Elena Albermann, Burkhard Madea, Frank Musshoff
PMID: 24125737   DOI: 10.1093/chromsci/bmt146

Abstract

Fatty acid ethyl esters (FAEE), direct metabolites of ethanol, are suitable alcohol markers that can be detected in different tissues. The determination of FAEE in hair can help to evaluate social and excessive alcohol consumption. Due to the presence of FAEE in the hair of teetotalers, proving alcohol abstinence seems to be impossible. To verify these results, an solid phase micro extraction-gas chromatography/mass spectrometry procedure for the determination of the four FAEE: ethyl myristate, ethyl palmitate, ethyl oleate and ethyl stearate in hair was validated with special focus on low concentration levels. Besides very high sensitivity (limits of detection between 0.005 and 0.009 ng/mg), good results for linearity, precision and accuracy, recovery and stability were achieved. In addition, 73 hair samples with measured ethyl glucuronide (EtG) concentrations between 4 and 10 pg/mg were analyzed for FAEE. By using the following cut-offs: EtG: 7 pg/mg, FAEE: 0.2 ng/mg a satisfying matching rate of 72.6% was found. This shows that FAEE can be determined to verify borderline EtG concentrations even in the context of abstinence tests. However, the diversified influencing factors on analyte concentrations in hair, which may explain the large deviations between EtG and FAEE results observed in some cases, have to be mentioned when interpret ambiguous results.


[Study on the chemical constituents from pine needles of Cedrus deodara]

Jun-min Zhang, Xiao-feng Shi, Chong Li, Bin Fan, Dong-dong Wang, Dong-yan Liu
PMID: 20575413   DOI:

Abstract

To study the chemical constituents from pine needles of Cedrus deodara.
Chemical constituents were isolated by silica gel and Sephadex LH-20 column chromatography. The structures of the isolated compounds were elucidated through spectroscopic analysis.
The compounds were identified as 9-hydroxy-dodecanoic acid (I), ethyl laurate (II), ethyl stearate (III), 3beta-hydroxy-oleanolic acid methyl ester (IV), beta-sitosterol (V), shikimic acid (VI), methylconiferin (VII), ferulic acid beta-glucoside (VIII).
Compounds I-IV, VI-VIII are isolated and identified from this genus for the first time, compound V is isolated from pine needles of this genus for the first time.


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